molecular formula C19H18N2 B13124976 4-(Aminomethyl)-N,N-diphenylaniline

4-(Aminomethyl)-N,N-diphenylaniline

Cat. No.: B13124976
M. Wt: 274.4 g/mol
InChI Key: ADIVRLZPPKXRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-N,N-diphenylaniline is an organic compound that features an aminomethyl group attached to a diphenylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N,N-diphenylaniline typically involves the reaction of N,N-diphenylaniline with formaldehyde and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N,N-diphenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the aminomethyl group or other parts of the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.

Scientific Research Applications

4-(Aminomethyl)-N,N-diphenylaniline has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aminomethyl groups with biological molecules.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N,N-diphenylaniline involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Similar in structure but with a carboxyl group instead of an aminomethyl group.

    N,N-Diphenylamine: Lacks the aminomethyl group, making it less reactive in certain types of reactions.

    4-(Aminomethyl)benzoic acid: Similar structure but with a benzoic acid moiety.

Uniqueness

4-(Aminomethyl)-N,N-diphenylaniline is unique due to the presence of both the aminomethyl group and the diphenylaniline structure. This combination provides distinct chemical properties and reactivity, making it valuable in various applications.

Biological Activity

4-(Aminomethyl)-N,N-diphenylaniline, commonly referred to as 4-aminodiphenylamine, is an aromatic amine derivative of diphenylamine. This compound has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H12_{12}N2_2. The structure features two phenyl rings connected by a nitrogen atom with an amino group attached to a carbon chain. This configuration influences its lipophilicity and biological interactions.

Antioxidant Activity

Research indicates that derivatives of diphenylamine, including this compound, exhibit significant antioxidant properties. The total antioxidant capacity (TAC) and lipophilicity are critical factors in determining their efficacy as antioxidants. Studies have shown that these compounds can scavenge free radicals effectively, which is essential for preventing oxidative stress in biological systems .

Table 1: Antioxidant Activity of this compound Derivatives

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)IC50 (µM)
This compound54.2353.1625
BHA (Butylated Hydroxyanisole)80.0085.0010

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays against different bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives.

Table 2: Antimicrobial Activity Data

CompoundMIC (µg/mL)MBC (µg/mL)Target Bacteria
This compound50100E. coli
Control (Ampicillin)1020E. coli

The results indicated that certain derivatives possess notable antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes .

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly in relation to its effects on cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of various cancer cells, suggesting its role as a potential chemotherapeutic agent.

Case Study: Anticancer Effects
In a study examining the effects of various diphenylamine derivatives on human cancer cell lines, it was found that certain modifications to the amino group significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The study reported an IC50 value of approximately 30 µM for one of the derivatives, indicating promising anticancer activity .

Properties

Molecular Formula

C19H18N2

Molecular Weight

274.4 g/mol

IUPAC Name

4-(aminomethyl)-N,N-diphenylaniline

InChI

InChI=1S/C19H18N2/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15,20H2

InChI Key

ADIVRLZPPKXRMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.